N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide
Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chloro-4-iodoaniline with 3,5-dimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization.
Chemical Reactions Analysis
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antibacterial and anticancer effects .
Comparison with Similar Compounds
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique compared to other thiourea derivatives due to its specific halogenated structure, which enhances its biological activity. Similar compounds include:
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-phenylacetamide
These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClIN2O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)20-16(24)19-14-4-3-10(18)7-13(14)17/h3-8H,1-2H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOUDNYDZUYZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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